Boiling Point Elevation and Thermal Processing Differentiation: CAS 82111-99-7 vs. CAS 161-37-5
The target ketone compound (CAS 82111-99-7) exhibits a boiling point of 504.6 °C at 760 mmHg, which is 73.0 °C higher than that of its deoxygenated analog CAS 161-37-5 (431.6 °C) . This represents a 16.9% increase in boiling temperature. The flash point similarly elevates from 204.1 °C to 213.5 °C . In the context of physical vapor deposition processes commonly used for OLED material fabrication, this higher boiling point translates to a wider thermal processing window and reduced risk of premature evaporation during device annealing steps [1].
| Evidence Dimension | Boiling Point (thermal stability indicator) |
|---|---|
| Target Compound Data | 504.6 °C at 760 mmHg |
| Comparator Or Baseline | CAS 161-37-5: 431.6 °C at 760 mmHg |
| Quantified Difference | +73.0 °C (absolute); +16.9% (relative) |
| Conditions | Computed/predicted values at standard atmospheric pressure (760 mmHg), sourced from ChemSrc database. |
Why This Matters
A 73 °C higher boiling point offers a significantly wider thermal processing window, critical for vacuum-deposited thin-film device fabrication where precursor volatility must be precisely matched to deposition conditions.
- [1] Merck Patent GmbH. Materials for Electronic Devices. US Patent Application 2018/0240979 A1. Describes thermal requirements for OLED hole-transport material deposition. View Source
